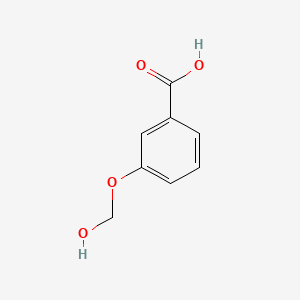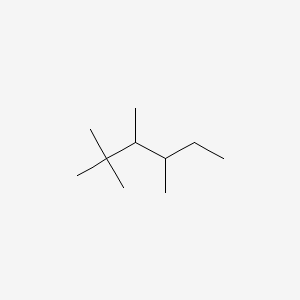
D-Galactose oxime, (1Z)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-Galactose oxime, (1Z)-, is a derivative of D-galactose, a naturally occurring monosaccharide. This compound features an oxime functional group, which is characterized by the presence of a nitrogen-oxygen double bond. Oximes are known for their significant roles in various biological and chemical processes, including their use as intermediates in organic synthesis and their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions: The classical method for synthesizing oximes involves the reaction of hydroxylamine with aldehydes or ketones. For D-Galactose oxime, (1Z)-, the synthesis typically involves the reaction of D-galactose with hydroxylamine hydrochloride under acidic conditions. The reaction proceeds as follows:
- Dissolve D-galactose in water.
- Add hydroxylamine hydrochloride to the solution.
- Adjust the pH to an acidic range using hydrochloric acid.
- Allow the reaction to proceed at room temperature for several hours.
- Isolate the product by filtration and purify it through recrystallization.
Industrial Production Methods: Industrial production of D-Galactose oxime, (1Z)-, follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industrial standards.
化学反応の分析
Types of Reactions: D-Galactose oxime, (1Z)-, undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile compounds.
Reduction: The oxime can be reduced to form amines.
Substitution: The oxime group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products:
Oxidation: Nitrile derivatives.
Reduction: Amines.
Substitution: Various substituted oxime derivatives.
科学的研究の応用
D-Galactose oxime, (1Z)-, has several scientific research applications, including:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in biological processes and as a probe for studying enzyme mechanisms.
Medicine: Investigated for its potential therapeutic applications, including its use as an acetylcholinesterase reactivator and its potential anticancer properties.
Industry: Used in the production of pharmaceuticals and other fine chemicals.
作用機序
The mechanism of action of D-Galactose oxime, (1Z)-, involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with receptor binding sites, leading to various biological effects. For example, as an acetylcholinesterase reactivator, it can bind to the enzyme’s active site and restore its activity, which is crucial in the treatment of organophosphate poisoning.
類似化合物との比較
- D-Glucose oxime
- D-Mannose oxime
- D-Fructose oxime
Comparison: D-Galactose oxime, (1Z)-, is unique due to its specific structural configuration and the presence of the oxime group. Compared to other similar compounds, it exhibits distinct reactivity and biological activity. For instance, its ability to act as an acetylcholinesterase reactivator sets it apart from other sugar oximes, which may not have the same therapeutic potential.
特性
CAS番号 |
69685-46-7 |
|---|---|
分子式 |
C6H13NO6 |
分子量 |
195.17 g/mol |
IUPAC名 |
(2R,3S,4R,5S,6Z)-6-hydroxyiminohexane-1,2,3,4,5-pentol |
InChI |
InChI=1S/C6H13NO6/c8-2-4(10)6(12)5(11)3(9)1-7-13/h1,3-6,8-13H,2H2/b7-1-/t3-,4+,5+,6-/m0/s1 |
InChIキー |
FQDOAQMGAIINEJ-HTGJBILCSA-N |
異性体SMILES |
C([C@H]([C@@H]([C@@H]([C@H](/C=N\O)O)O)O)O)O |
正規SMILES |
C(C(C(C(C(C=NO)O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




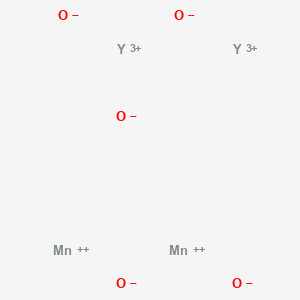

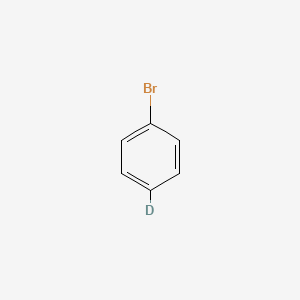
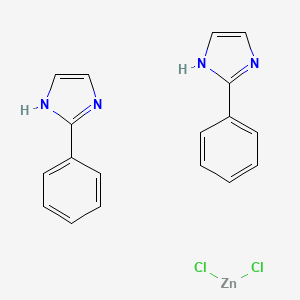

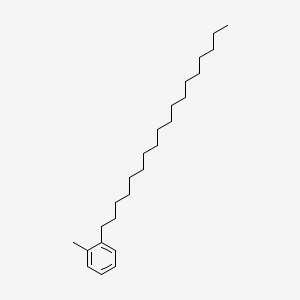
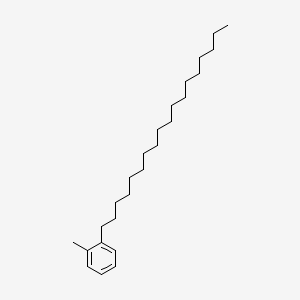
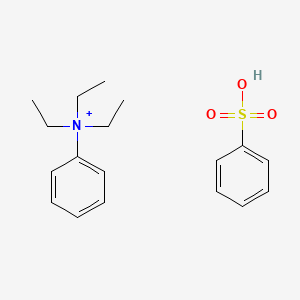
![[3-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]-piperidin-1-ylmethanone](/img/structure/B12644219.png)
